Flurbiprofen Flurbiprofen Flurbiprofen is a derivative of propionic acid, and a phenylalkanoic acid derivative of non-steroidal antiinflammatory drugs (NSAIDs) with analgesic, antiinflammatory and antipyretic effects. Flurbiprofen non-selectively binds to and inhibits cyclooxygenase (COX). This results in a reduction of arachidonic acid conversion into prostaglandins that are involved in the regulation of pain, inflammation and fever. This NSAID also inhibits carbonic anhydrase, thereby reducing the production of hydrogen and bicarbonate ions. Upon ocular administration, flurbiprofen may reduce bicarbonate ion concentrations leading to a decrease in the production of aqueous humor, thereby lowering intraocular pressure.
Flurbiprofen is a nonsteroidal antiinflammatory drug (NSAID) used in treatment of mild-to-moderate pain and symptoms of chronic arthritis. Flurbiprofen has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.
Flurbiprofen, also known as ansaid or froben, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. Flurbiprofen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Flurbiprofen has been detected in multiple biofluids, such as urine and blood. Within the cell, flurbiprofen is primarily located in the cytoplasm and membrane (predicted from logP). In humans, flurbiprofen is involved in the flurbiprofen action pathway. Outside of the human body, flurbiprofen can be found in fruits. This makes flurbiprofen a potential biomarker for the consumption of this food product. Flurbiprofen is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 5104-49-4
VCID: VC0528208
InChI: InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
SMILES: CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
Molecular Formula: C15H13FO2
Molecular Weight: 244.26 g/mol

Flurbiprofen

CAS No.: 5104-49-4

Inhibitors

VCID: VC0528208

Molecular Formula: C15H13FO2

Molecular Weight: 244.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Flurbiprofen - 5104-49-4

CAS No. 5104-49-4
Product Name Flurbiprofen
Molecular Formula C15H13FO2
Molecular Weight 244.26 g/mol
IUPAC Name 2-(3-fluoro-4-phenylphenyl)propanoic acid
Standard InChI InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
Standard InChIKey SYTBZMRGLBWNTM-UHFFFAOYSA-N
SMILES CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
Canonical SMILES CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
Appearance Solid powder
Melting Point 110-111 °C
110.5 °C
110-111°C
Physical Description Solid
Description Flurbiprofen is a derivative of propionic acid, and a phenylalkanoic acid derivative of non-steroidal antiinflammatory drugs (NSAIDs) with analgesic, antiinflammatory and antipyretic effects. Flurbiprofen non-selectively binds to and inhibits cyclooxygenase (COX). This results in a reduction of arachidonic acid conversion into prostaglandins that are involved in the regulation of pain, inflammation and fever. This NSAID also inhibits carbonic anhydrase, thereby reducing the production of hydrogen and bicarbonate ions. Upon ocular administration, flurbiprofen may reduce bicarbonate ion concentrations leading to a decrease in the production of aqueous humor, thereby lowering intraocular pressure.
Flurbiprofen is a nonsteroidal antiinflammatory drug (NSAID) used in treatment of mild-to-moderate pain and symptoms of chronic arthritis. Flurbiprofen has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.
Flurbiprofen, also known as ansaid or froben, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. Flurbiprofen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Flurbiprofen has been detected in multiple biofluids, such as urine and blood. Within the cell, flurbiprofen is primarily located in the cytoplasm and membrane (predicted from logP). In humans, flurbiprofen is involved in the flurbiprofen action pathway. Outside of the human body, flurbiprofen can be found in fruits. This makes flurbiprofen a potential biomarker for the consumption of this food product. Flurbiprofen is a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 8 mg/L (at 22 °C)
3.27e-05 M
2.49e-02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-Fluoro-alpha-methyl-(1,1'-biphenyl)-4-acetic Acid
Ansaid
Apo Flurbiprofen
Apo-Flurbiprofen
BTS 18322
BTS-18322
BTS18322
Cebutid
Dobrofen
E 7869
E-7869
E7869
Flubiprofen
Flugalin
Flurbiprofen
Flurbiprofen Sodium
Fluriproben
Froben
Froben SR
Neo Artrol
Novo Flurprofen
Novo-Flurprofen
Nu Flurbiprofen
Nu-Flurbiprofen
Ocufen
Ocuflur
ratio Flurbiprofen
ratio-Flurbiprofen
Strefen
Reference 1: Zhang L, Zhu J, Xu L, Zhang X, Wang H, Luo Z, Zhao Y, Yu Y, Zhang Y, Shi H, Bao H. Efficacy and safety of flurbiprofen axetil in the prevention of pain on propofol injection: a systematic review and meta-analysis. Med Sci Monit. 2014 Jun 17;20:995-1002. doi: 10.12659/MSM.890102. Review. PubMed PMID: 24935068; PubMed Central PMCID: PMC4070992.
2: Abdel-Aziz AA, Al-Badr AA, Hafez GA. Flurbiprofen. Profiles Drug Subst Excip Relat Methodol. 2012;37:113-81. doi: 10.1016/B978-0-12-397220-0.00004-0. Epub 2012 Mar 19. Review. PubMed PMID: 22469318.
3: Sultan A, McQuay HJ, Moore RA, Derry S. Single dose oral flurbiprofen for acute postoperative pain in adults. Cochrane Database Syst Rev. 2009 Jul 8;(3):CD007358. doi: 10.1002/14651858.CD007358.pub2. Review. PubMed PMID: 19588427; PubMed Central PMCID: PMC4164829.
4: Geerts H. Drug evaluation: (R)-flurbiprofen--an enantiomer of flurbiprofen for the treatment of Alzheimer's disease. IDrugs. 2007 Feb;10(2):121-33. Review. PubMed PMID: 17285465.
5: Romano A, Pietrantonio F. Delayed hypersensitivity to flurbiprofen. J Intern Med. 1997 Jan;241(1):81-3. Review. PubMed PMID: 9042097.
6: Geisslinger G, Schaible HG. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers. J Clin Pharmacol. 1996 Jun;36(6):513-20. Review. PubMed PMID: 8809636.
7: Davies NM. Clinical pharmacokinetics of flurbiprofen and its enantiomers. Clin Pharmacokinet. 1995 Feb;28(2):100-14. Review. PubMed PMID: 7736686.
8: Brogden RN, Heel RC, Speight TM, Avery GS. Flurbiprofen: a review of its pharmacological properties and therapeutic use in rheumatic diseases. Drugs. 1979 Dec;18(6):417-38. Review. PubMed PMID: 391529.
9: Richy F, Rabenda V, Mawet A, Reginster JY. Flurbiprofen in the symptomatic management of rheumatoid arthritis: a valuable alternative. Int J Clin Pract. 2007 Aug;61(8):1396-406. Epub 2007 Jun 26. Review. PubMed PMID: 17596188.
10: Gasparini L, Ongini E, Wilcock D, Morgan D. Activity of flurbiprofen and chemically related anti-inflammatory drugs in models of Alzheimer's disease. Brain Res Brain Res Rev. 2005 Apr;48(2):400-8. Epub 2005 Jan 28. Review. PubMed PMID: 15850679.
11: Karateev DE, Nasonova VA, Ivanova MM. [Flurbiprofen: pharmacological characteristics and clinical effectiveness]. Klin Med (Mosk). 1998;76(12):51-6. Review. Russian. PubMed PMID: 10067295.
PubChem Compound 3394
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator